Dimethyl-thiazol-2-ylmethyl-amine
Description
Dimethyl-thiazol-2-ylmethyl-amine is a thiazole-derived compound characterized by a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked via a methylene group to a dimethylamine moiety. Thiazole derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as seen in related compounds ( ).
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,3-thiazol-2-yl)methanamine |
InChI |
InChI=1S/C6H10N2S/c1-8(2)5-6-7-3-4-9-6/h3-4H,5H2,1-2H3 |
InChI Key |
FGLIUIASFSKHPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=CS1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Dimethyl-thiazol-2-ylmethyl-amine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it is utilized in the synthesis of substituted derivatives that can undergo further functionalization, making it valuable in developing new compounds with desired properties .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new amine derivatives. |
| Oxidation | Can be oxidized to yield various derivatives with enhanced biological activities. |
| Acylation | Forms acyl derivatives that exhibit different pharmacological properties. |
The compound has been investigated for its biological activities , including antimicrobial, antiviral, and anticancer properties. Research indicates that derivatives of thiazole compounds often exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
This compound derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain thiazole derivatives possess potent antibacterial effects comparable to established antibiotics .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects on human cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer types, including leukemia and carcinoma .
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 6.25 | |
| Antifungal | Candida auris | <10 | |
| Anticancer | Human T-cell leukemia (CCRF-HSB-2) | 12.5 |
Medicinal Applications
The potential therapeutic applications of this compound are significant. It is being explored for drug development targeting various diseases due to its ability to interact with biological targets effectively.
Drug Development
Research has highlighted the compound's role in developing new drugs aimed at treating infections and cancer. Its derivatives are being tested for efficacy against resistant strains of bacteria and cancer cells that are unresponsive to conventional therapies .
Industrial Applications
Beyond laboratory research, this compound finds utility in the chemical industry for producing specialty chemicals and agrochemicals. Its reactivity makes it a suitable candidate for synthesizing compounds used in agricultural applications and other industrial processes .
Case Studies
Several studies have documented the effectiveness of this compound in real-world applications:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multi-drug resistant bacterial strains, demonstrating significant inhibition rates that suggest potential as new therapeutic agents .
- Anticancer Properties : Research involving this compound derivatives showed promising results in inhibiting tumor growth in animal models, indicating its potential for clinical development as an anticancer drug .
- Synthesis of New Compounds : A project focused on synthesizing novel thiazole-based compounds reported successful reactions leading to derivatives with enhanced biological activities, highlighting the versatility of this compound as a precursor .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
-
Halogenation : Thiazoles react with halogenating agents (e.g., NBS or Cl₂) under acidic conditions to form 5-halo derivatives .
-
Nitration/Sulfonation : Requires harsh conditions (e.g., HNO₃/H₂SO₄) due to the ring’s moderate aromaticity.
Example Reaction :
Reactivity of the Dimethylaminomethyl Group
The tertiary amine moiety participates in:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Conditions: Base (e.g., pyridine) at 0–25°C .
Alkylation
Forms quaternary ammonium salts with alkyl halides:
Reagents: Methyl iodide, benzyl bromide.
Oxidation
-
Thiazole Ring : Resistant to mild oxidants but degrades under strong conditions (e.g., KMnO₄) .
-
Amine Group : Oxidized to N-oxide derivatives using H₂O₂ or mCPBA .
| Compound Type | Oxidation Potential (V vs SCE) |
|---|---|
| Thiazol-2-ylidene dimer | -0.8 to -0.2 |
Reduction
Cyclization and Condensation
The amine group facilitates cyclization with carbonyl compounds:
Example : Reaction with α-ketoesters forms imidazo[2,1-b]thiazoles :
Conditions: Reflux in ethanol with acid catalysis.
Coordination Chemistry
The tertiary amine and thiazole nitrogen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) .
Complexation Reaction :
Biological Interactions
While not a direct reaction, the compound’s thiazole core inhibits enzymes like cholinesterase and cytochrome P450 via π-π stacking and hydrogen bonding .
Stability and Degradation
Comparison with Similar Compounds
Ethyl-thiazol-2-ylmethyl-amine
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
- Structure : Pyrazole ring attached to the methylamine group ( ).
- Synthesis: Reflux of 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .
Substituent Variations on the Thiazole Ring
5-Methylthiazol-2-amine
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
4-(3-Methoxyphenyl)thiazol-2-amine
Key Physical Properties
Antimicrobial Activity
Anticancer Activity
Anti-Inflammatory Activity
Discussion of Substituent Effects
- Lipophilicity : Dimethyl groups increase logP compared to ethyl or hydrophilic substituents, enhancing blood-brain barrier penetration.
- Steric Effects : Bulky groups (e.g., benzimidazole in ) reduce enzymatic degradation but may limit target binding.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) stabilize charge-transfer interactions in biological systems.
Preparation Methods
Reaction Mechanism and Conditions
In the presence of a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), dimethylamine acts as a nucleophile, displacing the halogen atom from the thiazolylmethyl halide. A base, such as potassium carbonate or triethylamine, is often added to neutralize the resulting hydrogen halide and drive the reaction to completion. For example:
Optimization and Yield
-
Solvent Selection : DMF enhances reaction rates due to its high polarity, while THF offers better selectivity for temperature-sensitive substrates.
-
Catalysis : Phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBA) improve interfacial reactivity in biphasic systems.
-
Yield : Reported yields range from 70% to 85% under optimized conditions.
Table 1: Representative Nucleophilic Substitution Conditions
| Substrate | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloromethylthiazole | DMF | KCO | 65°C | 82% | |
| 2-Bromomethylthiazole | THF | EtN | RT | 75% |
Reductive Amination Method
Reductive amination offers an alternative pathway, particularly when starting from thiazolylmethyl aldehydes or ketones. This method avoids the use of halogenated precursors and is advantageous for substrates sensitive to nucleophilic substitution.
Reaction Workflow
-
Imine Formation : The aldehyde/ketone reacts with dimethylamine to form an imine intermediate.
-
Reduction : The imine is reduced using agents like sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)).
Example:
Critical Parameters
-
pH Control : Reactions are typically conducted at pH 4–6 to stabilize the imine intermediate.
-
Solvent Compatibility : Methanol or ethanol is preferred for their ability to dissolve both amine and reducing agent.
-
Yield : Yields of 60–75% are achievable, though steric hindrance in bulky substrates may reduce efficiency.
Table 2: Reductive Amination Case Studies
| Substrate | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| Thiazol-2-ylmethyl aldehyde | NaBHCN | MeOH | 68% | |
| Thiazol-2-ylmethyl ketone | NaBH(OAc) | EtOH | 65% |
Condensation and Cyclization Strategies
For cases where thiazole precursors are unavailable, tandem condensation-cyclization reactions provide a viable route. This method constructs the thiazole ring in situ while introducing the dimethylaminomethyl group.
Hantzsch Thiazole Synthesis
The Hantzsch method involves condensing α-haloketones with thioureas, followed by functionalization with dimethylamine.
Steps:
-
Thiazole Formation :
-
Amination :
Performance Metrics
-
Yield : 50–65%, limited by competing side reactions during cyclization.
-
Catalysts : Lewis acids like ZnCl improve regioselectivity.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Metric | Nucleophilic Substitution | Reductive Amination | Hantzsch Synthesis |
|---|---|---|---|
| Starting Material Cost | Moderate | High | Low |
| Reaction Time | 2–4 hours | 6–12 hours | 8–24 hours |
| Scalability | Excellent | Moderate | Poor |
| Environmental Impact | Halogen waste | Solvent waste | Low waste |
Key Findings :
-
Nucleophilic Substitution is optimal for industrial-scale production due to shorter reaction times and higher yields.
-
Reductive Amination suits lab-scale synthesis of novel analogs but requires stringent pH control.
-
Hantzsch Synthesis is less efficient but valuable for de novo thiazole ring construction.
Industrial-Scale Considerations
Purification Techniques
Emerging Innovations
Recent advances include photoredox catalysis for C–N bond formation and flow chemistry setups to enhance reaction control . These methods aim to reduce energy consumption and improve atom economy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
